1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine
CAS No.: 514787-47-4
Cat. No.: VC2196658
Molecular Formula: C12H16Cl2N2
Molecular Weight: 259.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 514787-47-4 |
|---|---|
| Molecular Formula | C12H16Cl2N2 |
| Molecular Weight | 259.17 g/mol |
| IUPAC Name | 1-[1-(3,4-dichlorophenyl)ethyl]piperazine |
| Standard InChI | InChI=1S/C12H16Cl2N2/c1-9(16-6-4-15-5-7-16)10-2-3-11(13)12(14)8-10/h2-3,8-9,15H,4-7H2,1H3 |
| Standard InChI Key | SHVKMZCCXHVNMC-UHFFFAOYSA-N |
| SMILES | CC(C1=CC(=C(C=C1)Cl)Cl)N2CCNCC2 |
| Canonical SMILES | CC(C1=CC(=C(C=C1)Cl)Cl)N2CCNCC2 |
Introduction
Synthesis
The synthesis of 1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine typically involves the following steps:
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Preparation of the Dichlorophenylethyl Intermediate:
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A 3,4-dichlorobenzyl halide or alcohol is reacted with an appropriate base or reducing agent to yield the corresponding ethyl derivative.
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Nucleophilic Substitution:
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The ethyl intermediate is reacted with piperazine under basic conditions to form the final compound.
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Reaction Conditions:
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Solvent: Ethanol or acetone
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Catalyst: Potassium carbonate (K₂CO₃) or other bases
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Temperature: Reflux conditions for several hours
Pharmacological Potential
1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine has been investigated for its role in various therapeutic areas:
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Antiviral Activity:
Piperazine derivatives are known to exhibit antiviral properties by targeting viral enzymes or interfering with replication pathways . -
Antimicrobial Activity:
The dichlorophenyl group enhances lipophilicity, which can improve membrane penetration and activity against bacterial strains . -
CNS Activity:
Piperazine scaffolds are often explored for their interaction with neurotransmitter systems, suggesting potential applications in psychiatric or neurological disorders.
Applications in Drug Development
Piperazine-containing compounds like 1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine are widely used as intermediates or active components in:
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Antidepressants
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Antipsychotics
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Antiviral agents
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Antiparasitic drugs
Table 1 summarizes some examples of related compounds and their applications:
| Compound | Therapeutic Use | Mechanism |
|---|---|---|
| Atevirdine (NNRTI) | HIV Treatment | Reverse transcriptase inhibition |
| Delavirdine | HIV Treatment | Reverse transcriptase inhibition |
| Piperazine-based GPR119 agonists | Diabetes Management | Activation of GPR119 receptor |
Toxicity and Safety Profile
While specific toxicity data for 1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine may not be readily available, general considerations include:
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Cytotoxicity: Piperazine derivatives are screened for cytotoxic effects on mammalian cells to ensure safety.
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Environmental Impact: Chlorinated compounds can be persistent in the environment; proper disposal methods are necessary.
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